alpha-Guaiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

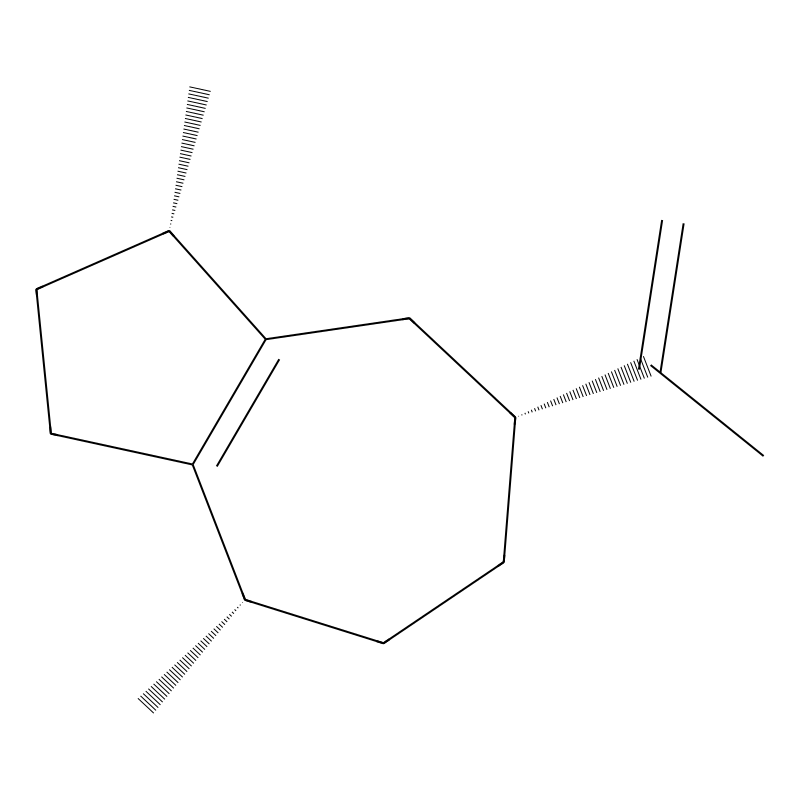

Alpha-Guaiene, also referred to as α-guaiene, is a sesquiterpenoid compound classified within the broader category of organic compounds known as terpenes. Its chemical formula is CH, and it has a molecular weight of approximately 204.35 g/mol. The IUPAC name for alpha-Guaiene is 1,4-dimethyl-7-(prop-1-en-2-yl)-1,2,3,4,5,6,7,8-octahydroazulene. This compound features a unique structure characterized by three consecutive isoprene units, which is typical for sesquiterpenoids .

Anti-cancer Properties

Alpha-guaiene has been studied for its potential as an anti-cancer agent. In vitro studies have shown that alpha-guaiene can inhibit the growth of various human cancer cell lines, including those from breast, lung, colon, and liver cancers []. The mechanism of action is believed to involve the induction of apoptosis (programmed cell death) by targeting multiple signaling pathways involved in cancer development and progression [, ].

Other Potential Applications

While research on alpha-guaiene is still ongoing, it has also been explored for other potential applications. For example, studies suggest it may have:

- Antioxidant activity: Alpha-guaiene has been shown to exhibit antioxidant properties in cell-based assays [].

- Antimicrobial activity: Some studies have shown alpha-guaiene to possess antimicrobial activity against certain bacterial and fungal strains [].

Sources and Biosynthesis

Alpha-guaiene is a naturally occurring compound found in various plants, including those belonging to the genera Aquilaria (agarwood) and Pogostemon (patchouli) [, ].

Studies have shown that the production of alpha-guaiene in these plants can be stimulated by certain factors such as methyl jasmonate, a plant signaling molecule [].

Alpha-Guaiene can be synthesized through several methods commonly used for terpenoid compounds. One prevalent method involves the extraction from natural sources such as essential oils from plants where it occurs naturally. Additionally, synthetic routes may include cyclization reactions starting from simpler terpenoid precursors or through the manipulation of other organic compounds under controlled conditions .

Alpha-Guaiene finds applications in multiple fields:

- Flavoring and Fragrance: Due to its aromatic properties, it is often utilized in the food industry as a flavoring agent.

- Pharmaceuticals: Its potential biological activities suggest possible uses in developing therapeutic agents.

- Natural Insecticides: Some studies indicate that compounds like alpha-Guaiene may have insecticidal properties, making them candidates for eco-friendly pest control solutions .

Several compounds share structural and functional similarities with alpha-Guaiene. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Beta-Caryophyllene | CH | Known for anti-inflammatory properties |

| Germacrene D | CH | Exhibits antimicrobial activity |

| Humulene | CH | Found in hops; used in brewing |

Uniqueness of Alpha-Guaiene: While alpha-Guaiene shares a common molecular formula with these compounds, its unique structural arrangement and specific biological activities differentiate it from others. Its potential applications in flavoring and pharmaceuticals further highlight its distinctiveness within the sesquiterpenoid class.

Botanical Sources in Guaiacwood and Patchouli Oil Systems

Guaiacwood Oil Composition and Alpha-Guaiene Content

Alpha-guaiene was first isolated from guaiac wood oil derived from Bulnesia sarmientoi, commonly known as palo santo [2] [4]. The essential oil extracted from this South American tree species contains alpha-guaiene as a significant constituent, typically representing 0.31% of the total composition [5]. Guaiacwood oil production involves steam distillation of wood and sawdust from Bulnesia sarmientoi, yielding a yellow to greenish-yellow semi-solid mass that melts around 40-50°C [6] [7].

The chemical composition of guaiacwood oil demonstrates considerable complexity, with alpha-guaiene occurring alongside other sesquiterpenes including guaiol (42-72%), bulnesol, delta-bulnesene, beta-bulnesene, guaioxide, and beta-patchoulene [6] [7]. Recent analytical studies have identified delta-guaiene at concentrations of 2.08% within guaiacwood oil, indicating the presence of multiple guaiene isomers in this botanical source [5].

Patchouli Oil Systems and Alpha-Guaiene Distribution

Pogostemon cablin, the source of patchouli essential oil, represents another major botanical reservoir of alpha-guaiene [8]. The quantitative distribution of alpha-guaiene in patchouli oil exhibits significant variation depending on geographical origin and processing methods. Analytical studies from Nepal documented alpha-guaiene concentrations of 9.95% in patchouli oil extracted through hydro-distillation methods [9] [10].

Comprehensive phytochemical analysis reveals that patchouli oil contains alpha-guaiene as one of the major sesquiterpene constituents, with concentrations ranging from 10.00% to 20.00% according to standardized commercial specifications [8]. Additional research from Indonesian sources identified alpha-guaiene at 14.11% concentration, while other geographical variants showed concentrations of 20.13% [11]. European analytical data indicates alpha-guaiene content between 15-22% in commercial patchouli oil preparations [12].

| Source | Alpha-Guaiene Percentage | Analytical Method | Reference |

|---|---|---|---|

| Nepal Patchouli Oil | 9.95% | GC-MS | [9] |

| Indonesian Patchouli Oil | 14.11% | GC-MS | [11] |

| Indonesian Patchouli Oil (Blado) | 20.13% | GC-MS | [11] |

| Commercial Patchouli Oil | 15-22% | Standard Analysis | [12] |

| Patchouli Oil (Specification) | 10-20% | Industry Standard | [8] |

The biosynthesis of alpha-guaiene in patchouli systems involves specialized terpene synthase enzymes that catalyze the cyclization of farnesyl diphosphate through complex carbocation rearrangements [13]. The compound accumulates primarily in the essential oil glands of patchouli leaves, where it contributes to the characteristic woody and earthy fragrance profile [8].

Quantitative Profiling in Aquilaria Species for Agarwood Formation

Sesquiterpene Production in Aquilaria Cell Cultures

Aquilaria species, the botanical source of agarwood, represent a critical system for alpha-guaiene production through specialized biosynthetic pathways [13] [14]. Quantitative analysis of methyl jasmonate-treated Aquilaria crassna cell cultures demonstrated the inducible nature of alpha-guaiene biosynthesis, with maximum production occurring 12 hours post-elicitation [13] [14].

Detailed kinetic studies revealed that alpha-guaiene accumulation in Aquilaria cells follows a temporal pattern distinct from other sesquiterpenes. While alpha-humulene dominated production during the initial 6-hour period, alpha-guaiene levels increased progressively, reaching substantial concentrations by 12 hours [13]. Headspace analysis confirmed that alpha-guaiene comprised 13% of the volatile sesquiterpene profile emitted from treated cell cultures [13].

Enzymatic Characterization and Product Distribution

The identification and functional characterization of delta-guaiene synthases from Aquilaria cell cultures provided crucial insights into alpha-guaiene biosynthesis [13]. Four distinct enzyme clones (AcC1-AcC4) demonstrated the capacity to produce alpha-guaiene from farnesyl pyrophosphate substrate, with product distributions varying among enzyme variants [13].

| Enzyme Clone | Alpha-Guaiene (%) | Alpha-Humulene (%) | Delta-Guaiene (%) | Catalytic Efficiency |

|---|---|---|---|---|

| AcC2 | 18.1 | 0.7 | 81.2 | 1.836 s⁻¹ mM⁻¹ |

| AcC3 | 44.6 | 1.7 | 53.7 | 0.189 s⁻¹ mM⁻¹ |

| AcC4 | 20.9 | 0.9 | 78.2 | 2.404 s⁻¹ mM⁻¹ |

| AcL154' | 20.8 | 0.7 | 78.5 | 0.035 s⁻¹ mM⁻¹ |

The kinetic parameters demonstrate significant variation in alpha-guaiene production efficiency among different enzyme variants, with AcC3 showing the highest proportion of alpha-guaiene (44.6%) among the total sesquiterpene products [13]. These findings indicate that alpha-guaiene biosynthesis in Aquilaria species involves multiple enzyme isoforms with distinct catalytic properties and product specificities [13].

Agarwood Formation and Sesquiterpene Accumulation

The formation of agarwood in Aquilaria species involves complex biochemical processes that result in the accumulation of diverse sesquiterpenes, including alpha-guaiene [15] [16]. Comprehensive chemical analysis of agarwood from four major Aquilaria species (A. sinensis, A. malaccensis, A. crassna, and A. subintegra) identified 367 distinct compounds, with sesquiterpenes representing a major constituent class [16].

Recent studies on Aquilaria sinensis demonstrated the critical role of sesquiterpene synthases in agarwood formation, with specific emphasis on alpha-guaiene-producing enzymes [17] [18]. The expression of sesquiterpene synthase genes in agarwood tissues showed significantly higher levels compared to normal wood tissue, indicating the specialized nature of resinous agarwood formation [17].

Ecological Variation in Terpene Profiles Across Plant Taxa

Environmental Factors Influencing Alpha-Guaiene Production

Ecological variation in alpha-guaiene production across plant taxa reflects the complex interplay between environmental conditions and secondary metabolite biosynthesis [19] [20]. Altitude represents a critical environmental factor, with higher elevations typically favoring sesquiterpene production over monoterpene synthesis due to cooler temperatures and increased precipitation [21].

Temperature dependency constitutes a fundamental driver of sesquiterpene emission patterns, including alpha-guaiene volatilization [20]. Research demonstrates that sesquiterpene emissions exhibit strong temperature correlation, with peak production occurring during late spring to mid-summer periods [20]. This thermal sensitivity suggests that alpha-guaiene concentrations in plant tissues may increase under climate warming scenarios [20].

Population-Level Variation in Secondary Metabolite Expression

Studies of plant secondary metabolite variation reveal significant genetic and environmental components influencing alpha-guaiene production [22]. Population divergence analysis in Eucalyptus globulus demonstrated that foliar secondary metabolites, including sesquiterpenes, exhibit moderate to high heritability (h²ₒₚ = 0.24-0.48) with substantial additive genetic variation [22].

Quantitative trait analysis indicates that natural selection contributes to population-level differences in secondary metabolite profiles, with sesquiterpenes showing evidence of diversifying selection across environmental gradients [22]. These findings suggest that alpha-guaiene concentrations may vary predictably among plant populations based on local environmental pressures and genetic adaptation [22].

Taxonomic Distribution and Biosynthetic Diversity

The distribution of alpha-guaiene across plant taxa demonstrates the widespread occurrence of guaiane-type sesquiterpenes in diverse botanical families [19] [20]. Systematic surveys identify alpha-guaiene production in species ranging from Origanum syriacum and Teucrium cyprium to various Cannabis sativa cultivars [23] [24].

Within individual plant species, alpha-guaiene concentrations exhibit substantial variability between cultivars and growing conditions [24]. Cannabis sativa terpene profiling revealed alpha-guaiene among 37 detected sesquiterpenes, with concentrations varying significantly among different genetic lineages [24]. This taxonomic diversity reflects the evolutionary significance of guaiane-type sesquiterpenes in plant chemical defense and ecological adaptation [24] [20].

Mevalonate vs. Methylerythritol Phosphate Pathway Crosstalk

The biosynthesis of alpha-guaiene, like other sesquiterpenes, relies on two fundamental isoprenoid biosynthetic pathways that exhibit complex metabolic crosstalk [1] [2]. The mevalonate pathway, predominantly located in the cytosol of eukaryotic cells, utilizes acetyl-coenzyme A as its primary substrate and proceeds through a series of enzymatic reactions involving hydroxymethylglutaryl-coenzyme A reductase and mevalonate kinase [3] [4]. This pathway serves as the primary route for sesquiterpene biosynthesis, generating farnesyl diphosphate as the direct precursor for alpha-guaiene synthesis [5] [6].

In contrast, the methylerythritol phosphate pathway operates within plastids and utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates [7] [3]. This pathway features iron-sulfur cluster enzymes, including deoxyxylulose phosphate synthase, IspG, and IspH, which exhibit particular sensitivity to oxidative stress conditions [7]. Under stress conditions, the methylerythritol phosphate pathway accumulates methylerythritol cyclodiphosphate, which functions as both a signaling molecule and potential antioxidant [7].

Recent metabolic flux analysis studies have demonstrated significant crosstalk between these pathways in alpha-guaiene biosynthesis [6]. While the classical view suggested strict compartmentalization, isotopic tracer experiments have revealed that the methylerythritol phosphate pathway can contribute to monoterpene biosynthesis through metabolite exchange between plastids and cytosol [6]. This crosstalk becomes particularly pronounced under environmental stress conditions, where enhanced metabolic flexibility supports plant adaptation [2] [7].

The regulation of pathway crosstalk involves multiple levels of control, including transcriptional regulation of key enzymes, post-translational modifications, and metabolite feedback mechanisms [1] [4]. Glycolysis provides precursors for the mevalonate pathway, while the oxidative pentose phosphate pathway fuels the methylerythritol phosphate pathway, indicating prominent roles for primary metabolic pathways in supporting alpha-guaiene biosynthesis [6].

| Characteristics | Mevalonate Pathway | Methylerythritol Phosphate Pathway |

|---|---|---|

| Location | Cytosol | Plastids |

| Organisms | Eukaryotes, some bacteria | Most bacteria, plant plastids |

| Initial substrates | Acetyl-CoA | Pyruvate + glyceraldehyde-3-phosphate |

| Key enzymes | HMG-CoA reductase, mevalonate kinase | DXS, IspG, IspH (iron-sulfur clusters) |

| Primary products | Sesquiterpenes, triterpenes, sterols | Monoterpenes, diterpenes, phytol |

| Regulation mechanism | Feedback inhibition, transcriptional control | Metal cofactor dependent, oxidative stress sensitive |

| Metabolic flexibility | High crosstalk with MEP pathway | Limited but present crosstalk |

| Response to stress | Induced by stress hormones | Accumulates MEcDP under stress |

Sesquiterpene Synthase Gene Families in Plant Secondary Metabolism

Sesquiterpene synthases constitute a diverse gene family within plant secondary metabolism, exhibiting remarkable functional diversity despite sharing conserved structural motifs [8] [9] [10]. These enzymes belong to the larger terpene synthase family, which has been classified into seven subfamilies based on phylogenetic analysis and structural characteristics [10] [11]. The sesquiterpene synthases primarily cluster within the TPS-a subfamily, which includes angiosperm sesquiterpene synthases and select diterpene synthases [10].

The evolutionary origin of sesquiterpene synthase gene families traces back to ancient gene duplication events that provided the foundation for functional diversification [10] [12]. Phylogenetic analyses indicate that the terpene synthase family originated after the divergence of land plants from charophytic algae, with the ancestral gene likely encoding a bifunctional diterpene synthase [12]. Multiple gene duplication events throughout plant evolution led to the emergence of specialized sesquiterpene synthases with distinct product specificities [8] [10].

Gene family expansion patterns vary significantly among plant species, with some lineages exhibiting extensive proliferation of sesquiterpene synthase genes [8] [9]. Cotton delta-cadinene synthase represents a well-characterized example, encoded by a complex gene family divided into two subfamilies based on sequence homology [8]. Southern blot analysis revealed multiple members of the cad1-C subfamily and a single member of the cad1-A subfamily in diploid Gossypium arboreum [8].

Expression patterns of sesquiterpene synthase gene families demonstrate tissue-specific and developmental regulation [8] [13]. Transcripts of different gene family members appear at distinct developmental stages and in response to various environmental stimuli [8] [14]. For example, cad1-C transcripts are detected in stems, leaves, pericarps, sepals, and petals before anthesis, while cad1-A transcripts show more restricted expression patterns [8].

The functional diversity within sesquiterpene synthase gene families extends beyond simple gene duplication, involving complex regulatory networks that control expression timing and tissue specificity [15] [16]. Multi-substrate terpene synthases have been identified that can utilize substrates from both the mevalonate and methylerythritol phosphate pathways, challenging traditional views of pathway compartmentalization [15].

Functional Characterization of Alpha-Guaiene Synthase Isozymes

Alpha-guaiene synthase isozymes represent functionally distinct variants that catalyze the formation of alpha-guaiene and related sesquiterpenes from farnesyl pyrophosphate [17] [18] [19]. These isozymes exhibit varying product specificities, kinetic parameters, and regulatory properties, contributing to the diversity of sesquiterpene profiles in different plant species and tissues [17] [19].

The Vitis vinifera alpha-guaiene synthase, designated VvGuaS, represents a well-characterized isozyme that produces alpha-guaiene as its major product, accounting for approximately 41% of total sesquiterpene production [17]. This enzyme demonstrates preference for the Z,E-isomer of farnesyl pyrophosphate and produces alpha-bulnesene as a significant secondary product comprising 18% of the total ion chromatogram [17]. Site-directed mutagenesis studies revealed that amino acid residues T414 and V530 play critical roles in determining product specificity [17].

Aquilaria species contain multiple alpha-guaiene synthase isozymes with distinct functional properties [18] [19]. The GS-1 isozyme serves as the reference enzyme, producing delta-guaiene and alpha-guaiene as major products along with beta-elemene [19]. Comparative analysis of GS-2, GS-3, and GS-4 isozymes revealed progressive amino acid sequence divergence, with 3, 4, and 8 amino acid differences respectively compared to GS-1 [19].

Functional characterization demonstrates that GS-3 and GS-4 isozymes produce alpha-humulene in addition to alpha-guaiene and delta-guaiene, representing a distinct catalytic capability not observed in GS-1 and GS-2 [19]. This functional divergence suggests that specific amino acid substitutions within the active site region modulate cyclization pathways and product distribution patterns [19].

The importance of terminal amino acid sequences in alpha-guaiene synthase function has been demonstrated through deletion analysis [19]. Enzymes lacking both N-terminal and C-terminal sequences completely lose catalytic activity, while selective deletion of the C-terminal region abolishes function, indicating the critical role of C-terminal amino acids in maintaining catalytic competence [19].

Kinetic characterization of alpha-guaiene synthase isozymes reveals variations in substrate affinity and catalytic efficiency [20]. The Piper betle sesquiterpene synthase PbSTS1, which produces germacrene D as its primary product, exhibits distinct kinetic parameters compared to other alpha-guaiene synthases, with a Km value reflecting lower substrate affinity but higher catalytic efficiency as measured by kcat/Km ratios [20].

| Enzyme | Primary Product | Secondary Products | Key Mutations | Substrate Specificity |

|---|---|---|---|---|

| VvGuaS (Vitis vinifera) | Alpha-guaiene (41%) | Alpha-bulnesene (18%) | T414, V530 (active site) | (Z,E)-FPP preferred |

| GS-1 (Aquilaria microcarpa) | Delta-guaiene, alpha-guaiene | Beta-elemene | Wild-type reference | Standard FPP |

| GS-2 (Aquilaria microcarpa) | Alpha-guaiene, delta-guaiene | Beta-elemene | 3 amino acid differences | Standard FPP |

| GS-3 (Aquilaria microcarpa) | Alpha-guaiene + alpha-humulene | Beta-elemene | 4 amino acid differences | Standard FPP |

| GS-4 (Aquilaria microcarpa) | Alpha-guaiene + alpha-humulene | Beta-elemene | 8 amino acid differences | Standard FPP |

| PsTPS1 (Phyllotreta striolata) | Himachala-9,11-diene | Various sesquiterpenes | Novel trans-IDS derived | (Z,E)-FPP exclusive |

Catalytic Mechanisms of Farnesyl Pyrophosphate Cyclization

The cyclization of farnesyl pyrophosphate to alpha-guaiene involves a complex series of carbocationic rearrangements orchestrated by specific amino acid residues within the enzyme active site [21] [22] [23]. The catalytic mechanism initiates with substrate binding, where farnesyl pyrophosphate associates with the enzyme through interactions between its diphosphate moiety and conserved aspartate-rich motifs [21] [23].

The initial step involves the formation of a cisoid allylic cation-pyrophosphate anion pair through ionization and isomerization to nerolidyl diphosphate, followed by subsequent ionization to generate the reactive carbocation intermediate [21]. This process requires precise coordination with magnesium cofactors that stabilize the transition state and facilitate bond cleavage [21] [23].

The first cyclization event occurs through C1-C10 cyclization, generating a cis-germacradienyl cation intermediate [21]. This cyclization is guided by the shape and chemical environment of the active site, which constrains the substrate conformation and directs the regioselectivity of the cyclization reaction [22] [23]. Aromatic residues within the active site provide stabilization of the carbocationic intermediates through π-cation interactions [23].

A critical 1,3-hydride shift follows the initial cyclization, involving the migration of a hydrogen atom to stabilize the carbocation and facilitate subsequent rearrangements [21]. The specific hydrogen atom involved in this shift determines the stereochemical outcome of the final product, with different hydride migration patterns leading to distinct alpha-guaiene isomers [21].

The second cyclization occurs through C2-C6 closure, forming the characteristic 5,7-bicyclic carbon skeleton of guaiene-type sesquiterpenes [21] [23]. This ring closure is thermodynamically favored but requires precise geometric alignment facilitated by active site constraints [21]. The enzyme active site provides the necessary conformational control to direct this specific cyclization pattern over alternative ring closure modes [23].

Product formation occurs through final deprotonation of the bicyclic carbocation, yielding alpha-guaiene as the stable end product [21]. Basic residues within the active site facilitate this deprotonation step, with the specific positioning of these residues influencing the regioselectivity of proton abstraction [23].

The catalytic mechanism exhibits remarkable fidelity despite the high reactivity of carbocationic intermediates [23]. However, mechanism-based inactivation can occur through premature carbocation capture by reactive enzyme side chains, leading to covalent modification and enzyme inhibition [23]. This self-alkylation represents an evolutionary constraint on active site design and enzyme engineering efforts [23].

| Mechanism Step | Molecular Events | Key Residues | Energy Considerations |

|---|---|---|---|

| Substrate binding | FPP binds to DDxxD and NSE/DTE motifs via Mg2+ | Asp314, Asp318 (DDxxD), Asn461 (NSE) | Substrate conformational change required |

| Initial ionization | Carbon-phosphoester bond cleavage | Mg2+ cofactors, diphosphate leaving group | High energy barrier for C-O bond cleavage |

| Carbocation formation | Allylic farnesyl cation intermediate | Aromatic residues for π-cation stabilization | Carbocation stabilization critical |

| First cyclization | C1-C10 cyclization to germacrene-like structure | Active site shape constraints | Favorable cyclization thermodynamics |

| Rearrangement | 1,3-hydride shift stabilization | His, Tyr residues for proton transfer | Hydride migration activation energy |

| Second cyclization | C2-C6 closure forming 5,7-bicyclic system | Geometric constraints of active site | Ring strain vs. stabilization balance |

| Product formation | Deprotonation to alpha-guaiene | Basic residues for final deprotonation | Thermodynamically favored product |

The enzymatic control of farnesyl pyrophosphate cyclization represents a remarkable example of biological catalysis, where precise active site architecture directs highly reactive intermediates through specific reaction pathways to generate structurally complex products [22] [24]. Understanding these mechanisms provides fundamental insights into terpenoid biosynthesis and offers opportunities for engineering novel sesquiterpene synthases with altered product specificities [25] [26].

Transcriptional regulation of alpha-guaiene synthase genes involves multiple families of transcription factors that integrate developmental and environmental signals [14] [27] [28]. The basic helix-loop-helix transcription factor MYC2 serves as a central regulator, directly binding to promoters of sesquiterpene synthase genes and activating their expression [14] [27]. MYC2-mediated regulation responds to both gibberellin and jasmonate signaling pathways, demonstrating the integration of hormonal signals in sesquiterpene biosynthesis [14].

DELLA proteins function as negative regulators of sesquiterpene synthase gene expression through direct interaction with MYC2 [14]. This interaction represents a mechanism by which gibberellin signaling modulates secondary metabolism, with GA-induced DELLA degradation releasing MYC2 to activate target genes [14]. The transcriptional network controlling alpha-guaiene biosynthesis thus exemplifies the complex regulatory mechanisms governing plant secondary metabolism [28] [29].

| Transcription Factor | Regulation Type | Target Genes | Hormonal Response | Mechanism |

|---|---|---|---|---|

| MYC2 (bHLH) | Positive regulator | TPS21, TPS11 (Arabidopsis) | JA, GA responsive | Direct promoter binding |

| DELLA proteins | Negative regulator | TPS21, TPS11 (indirect) | GA signaling repressor | Protein-protein interaction with MYC2 |

| JAZ proteins | Negative regulator (JA pathway) | MYC2-mediated genes | JA signaling repressor | Inhibits MYC2 activity |

| WRKY1 | Positive regulator (cotton) | Cotton sesquiterpene synthases | Elicitor responsive | Direct transcriptional activation |

| AP2/ERF factors | Jasmonate-responsive | Amorpha-4,11-diene synthase | JA, MeJA responsive | Transcriptional activation |

| SPL (miR156-targeted) | Developmental regulation | Sesquiterpene synthases | Age-dependent regulation | Post-transcriptional control |

XLogP3

GHS Hazard Statements

H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard